Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester
Description
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester is a phosphate ester characterized by a dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) attached to a phosphorus atom, with two phenyl groups completing the ester structure. Such dual functionality makes it a candidate for specialized applications in polymer additives, coatings, and catalysis.
Properties
Molecular Formula |
C16H20NO4P |
|---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl diphenyl phosphate |
InChI |
InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
CWNXYBRNDJVMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Polycondensation of Phosphoric Acid Dichlorides with Amino Alcohols
Historically, aromatic phosphoric acid esters have been synthesized by reacting phosphorus oxychloride derivatives with bisphenols or amino alcohols in polycondensation reactions. This approach involves:
- Reacting phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate with 2-(dimethylamino)ethanol under controlled temperature (typically 0–50 °C).
- The nucleophilic hydroxyl group of the amino alcohol attacks the phosphorus center, forming the phosphoric acid ester bond.
- The reaction is often carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
- Byproducts such as hydrochloric acid are scavenged by bases like pyridine or triethylamine.
This method yields diphenyl phosphoric esters with amino substituents, including Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester, with high selectivity and purity.
Side Reactions and Their Control
Polytransesterification can be complicated by:
- Dealkylation: Nucleophilic attack on the α-carbon adjacent to phosphorus can convert ester groups into acidic P–OH groups, limiting molecular weight and purity.
- Cyclic Ether Formation: Intramolecular cyclization of amino alcohols can form cyclic ethers, reducing yield.
Strategies to minimize these include:
- Using aromatic esters to stabilize the phosphorus center.
- Conducting reactions in two stages: initial oligomer formation at lower temperature, followed by polymerization at higher temperature.
- Continuous removal of byproducts like methanol or phenol to drive equilibrium.
Nucleophilic Substitution of Alkali Metal Phosphate Esters
A patented method (US Patent US6022975A) describes the synthesis of diesters of phosphoric acid derivatives structurally related to this compound:
- Alkali metal phosphate esters (e.g., potassium or sodium phosphates) are reacted with halogenated amino compounds such as 3-(chloromethyl)- or 3-(bromomethyl)-5,5-diphenyl-2,4-imidazolidinedione.
- This nucleophilic substitution reaction proceeds under mild conditions to afford the corresponding diesters.
- Although this patent focuses on related imidazolidinone derivatives, the methodology is adaptable for synthesizing diphenyl phosphoric acid esters with aminoalkyl substituents.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Polycondensation | Phosphorus oxychloride + 2-(Dimethylamino)ethanol | 0–50 °C, inert solvent, base | High selectivity, well-established | Requires handling of corrosive reagents |
| Polytransesterification | Diphenyl phosphonate + 2-(Dimethylamino)ethanol | 120–180 °C, removal of phenol | Minimal side reactions, high yield | High temperature, potential dealkylation |
| Nucleophilic substitution (patented) | Alkali metal phosphate ester + halogenated amine | Mild, nucleophilic substitution | Mild conditions, adaptable for various esters | Specific to halogenated substrates |
Research Findings and Optimization Strategies
- Aromatic esters such as diphenyl phosphonate are preferred to reduce side reactions and improve yield due to the stability of the phenyl group on phosphorus.
- Two-stage protocols involving initial oligomer formation followed by polymerization optimize molecular weight and purity.
- Avoiding toxic solvents and catalysts is possible by direct polycondensation of phosphoric acid with amino alcohols, though this may yield oligomers with poor mechanical properties unless optimized.
- The nucleophilic substitution method offers a route to functionalized phosphoric acid esters under mild conditions, useful for sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is involved in the study of neurotransmitter synthesis and metabolism.
Medicine: It is used in the development of drugs targeting the cholinergic system.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .
Comparison with Similar Compounds
Structural Analogs: Phosphate Esters with Alkyl/Aryl Substituents
Key Compounds :
- Diphenyl 2-ethylhexyl phosphate (CAS 1241-94-7, )
- Isopropylphenyl diphenyl phosphate (CAS 64532-94-1, )
- Phosphoric acid, 2-ethylhexyl ester (CAS 12645-31-7, )
Research Findings :
- The dimethylaminoethyl group enhances solubility in polar solvents and may improve adhesion in polymer matrices compared to purely hydrophobic analogs like diphenyl 2-ethylhexyl phosphate .
- Isopropylphenyl diphenyl phosphate exhibits superior thermal stability due to bulky isopropyl groups, whereas the dimethylaminoethyl variant may decompose at lower temperatures due to amine oxidation .
Aminoethyl Phosphonates and Phosphonites
Key Compounds :
- Ethyl 2-diisopropylaminoethyl methylphosphonite (CAS 169662-68-4, )
- Methylphosphonic Acid Cyclohexyl 2-(Dipropylamino)Ethyl Ester (CAS 71293-86-2, )
Research Findings :
- Aminoethyl phosphonites (e.g., ) are more reactive due to the P–C bond, making them useful in organocatalysis, whereas phosphate esters like the target compound are more thermally stable .
- The cyclohexyl and dipropylamino groups in enhance hydrophobicity, contrasting with the phenyl and dimethylamino groups in the target compound .
Industrial and Commercial Variants
Key Compounds :
- Phosphoric acid, dimethyl-p-(methylthio)phenyl ester (CAS 3254-63-5, )
- 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester (CAS 60161-88-8, )
Research Findings :
- The methylthio group in improves oxidative stability, while the dimethylaminoethyl group in the target compound offers basicity for pH-sensitive applications .
Biological Activity
Diphenyl 2-(Dimethylamino)ethylphosphoric acid ester, a member of the phosphoric acid esters, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally characterized by a phosphonic acid moiety, which is known for its involvement in various biological processes, including enzyme inhibition and cellular signaling.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two phenyl groups, a dimethylamino group, and an ethyl chain linked to a phosphoric acid ester. The presence of the phosphonic acid group is crucial for its biological activity.
Enzyme Inhibition
Research indicates that phosphonates, including this compound, can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit leucine aminopeptidase and other zinc-dependent enzymes. The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby preventing substrate access .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (mM) |
|---|---|---|
| This compound | Leucine Aminopeptidase | TBD |
| Phosphonodepsipeptide 20b | VanX | Not Inhibited |
| Phosphonodepsipeptides (various) | Various Zinc-dependent Enzymes | 0.48 - 8.21 |
Cellular Effects
The biological activity of this compound extends beyond enzyme inhibition; it also influences cellular signaling pathways. Phosphonates can mimic natural substrates involved in phosphorylation processes, potentially leading to alterations in signal transduction mechanisms within cells. This could affect various cellular functions such as proliferation and apoptosis.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various phosphonates on leucine aminopeptidase from porcine kidney. The results indicated that certain structural modifications could enhance inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .
- Pharmacological Applications : Research into the pharmacological applications of phosphonates has revealed their potential use as therapeutic agents in treating diseases involving dysregulated enzyme activity. For example, compounds similar to this compound have been investigated for their role in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .
Q & A
Q. What are the recommended synthetic routes for Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester?
- Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Nucleophilic substitution : React 2-(dimethylamino)ethanol with phosphoryl chloride under controlled conditions to form the phosphorylated intermediate.
Esterification : Introduce diphenyl groups via reaction with phenol derivatives in the presence of a base (e.g., triethylamine) to stabilize the phosphate ester formation.
- Critical parameters : Temperature control (0–5°C during phosphorylation), anhydrous conditions, and stoichiometric precision to minimize side products .
- Example : Similar protocols for Diethyl [2-(Dimethylamino)ethyl]propanedioic Acid Ester highlight the need for inert atmospheres (N₂/Ar) and catalysts like DMAP .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H, ¹³C, and ³¹P NMR to confirm structural integrity. For example, ³¹P NMR peaks for phosphate esters typically appear at δ 0–5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ ion).
- Chromatography : HPLC with UV detection (λ = 220–260 nm) or GC-MS for purity assessment .
Q. How can researchers assess the hydrolytic stability of this compound?
- Methodology :
- pH-dependent studies : Incubate the compound in buffers (pH 2–12) at 25–37°C and monitor degradation via HPLC.
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. For analogous phosphate esters, stability decreases under alkaline conditions due to nucleophilic attack on the phosphorus center .
Advanced Research Questions
Q. What mechanistic insights explain variations in catalytic activity during phosphorylation reactions?
- Methodology :
- Computational modeling : Perform DFT calculations to evaluate transition states and charge distribution on the phosphorus atom.
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen exchange during esterification, revealing whether the mechanism proceeds via a dissociative or associative pathway .
- Case study : For triphenyl phosphate derivatives, steric hindrance from substituents (e.g., dimethylamino groups) can slow reaction rates .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time). For enzyme inhibition studies, validate using recombinant enzymes and control inhibitors.
- Purity verification : Re-test compounds after rigorous purification (e.g., column chromatography) to rule out impurities affecting bioactivity .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets.
Q. What strategies optimize the compound’s interaction with biological membranes?
- Methodology :
- Liposome binding assays : Measure partitioning into lipid bilayers using fluorescence quenching or surface plasmon resonance (SPR).
- Molecular dynamics (MD) simulations : Model interactions between the dimethylaminoethyl group and lipid headgroups to predict membrane permeability .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and stoichiometric precision to avoid phosphoramidate byproducts .
- Characterization : Combine ³¹P NMR with HRMS for unambiguous structural confirmation .
- Biological Studies : Pre-purify compounds and validate assays with positive/negative controls to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
